![molecular formula C21H27NO10 B2410266 [3,4-Bis(acétoxy)-5-acétamido-6-(3-méthoxyphénoxy)oxan-2-yl]méthyl acétate CAS No. 1094813-54-3](/img/structure/B2410266.png)
[3,4-Bis(acétoxy)-5-acétamido-6-(3-méthoxyphénoxy)oxan-2-yl]méthyl acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" is an intriguing molecule that has garnered significant attention in scientific research
Applications De Recherche Scientifique
Chemistry
The compound's structural complexity makes it a valuable subject for studying reaction mechanisms and exploring new synthetic methodologies. Its unique reactivity patterns can provide insights into designing novel compounds with desired chemical properties.
Biology
In biological research, the compound may be investigated for its interactions with biomolecules such as proteins, nucleic acids, and enzymes. Its potential role as a biochemical probe or therapeutic agent can be explored through various in vitro and in vivo studies.
Medicine
The compound's potential therapeutic applications may include its use as a drug candidate or a precursor in drug synthesis. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, can be evaluated through preclinical and clinical studies.
Industry
In industrial applications, the compound may serve as an intermediate in the synthesis of other valuable chemicals or materials. Its role in the development of new materials, such as polymers or nanomaterials, can be explored.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" involves multiple steps, beginning with the preparation of intermediate compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the target compound. Specific steps may include the acetylation of hydroxyl groups, the formation of amide bonds, and the etherification of phenolic groups. The precise conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as the use of more efficient catalysts or solvent systems, can enhance the scalability and cost-effectiveness of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
The compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions may yield primary or secondary alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaNH₂) are employed under various conditions to achieve substitution.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones, carboxylic acids, or other oxidized derivatives.
Reduction: : Alcohols or amines.
Substitution: : Halogenated or substituted derivatives with modified functional groups.
Mécanisme D'action
The mechanism of action of "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" involves its interactions with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. The compound's effects may be mediated through binding to receptors, enzymes, or other biomolecules, leading to changes in their activity or function. Understanding these molecular interactions is essential for elucidating the compound's biological and pharmacological effects.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other similar compounds, "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" stands out due to its specific combination of functional groups and structural features
List of Similar Compounds
[2,4-Dihydroxy-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
[3,4-Bis(benzyloxy)-5-acetamido-6-(3-ethoxyphenoxy)oxan-2-yl]methyl acetate
[3,4-Bis(methoxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Each of these compounds shares structural similarities with "[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate" but may exhibit different chemical and biological properties due to variations in their functional groups and molecular arrangements.
Now, is there a specific aspect of this compound you want to dive deeper into?
Propriétés
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-7-15(9-16)27-5/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXGRGTGWRJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)
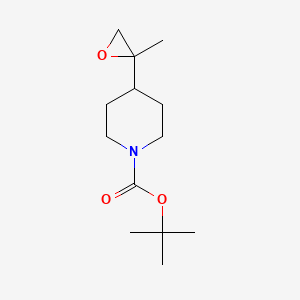

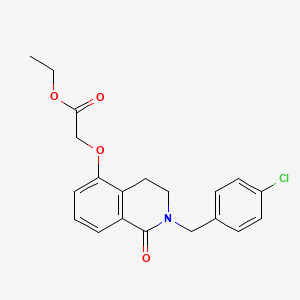

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)
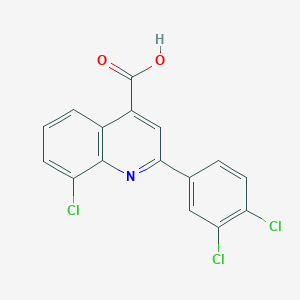
![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)
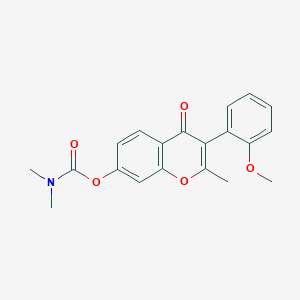
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)
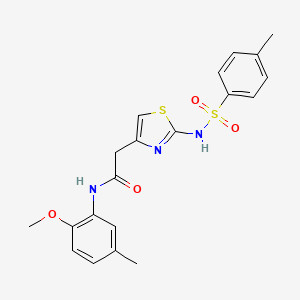
![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
